(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride
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Overview
Description
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride is a compound featuring an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: The N-methylation of the amide can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically forming imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: N-alkyl or N-acyl imidazoles.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. The imidazole ring is known to interact with metal ions, making it useful in metalloprotein research .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities .
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, where its imidazole ring plays a crucial role in the activity of the final products .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can act as a ligand, binding to receptors and modulating their function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but differing in its biological role.
Imidazole: The parent compound of the imidazole ring, used widely in various chemical reactions.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.
Uniqueness
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an N-methyl amide group. This combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other imidazole-containing compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRHAZFKXHCBW-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126143-25-5 |
Source
|
Record name | (2S)-2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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